molecular formula C10H16O4 B6256386 rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans CAS No. 2166836-11-7

rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans

Cat. No. B6256386
CAS RN: 2166836-11-7
M. Wt: 200.2
InChI Key:
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Description

Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, this information is not available for this compound .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems, but this information is not available for this compound .

Future Directions

As for future directions, without specific information on the current uses and research involving this compound, it’s difficult to predict future applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans involves the protection of the carboxylic acid group followed by the formation of the cyclobutane ring through a [2+2] cycloaddition reaction. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "tert-Butyl chloroformate", "Diisopropylethylamine (DIPEA)", "Tert-butanol", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclobutane-1-carboxylic acid with tert-butyl chloroformate and DIPEA in anhydrous ethyl acetate to yield the tert-butyl ester intermediate.", "Step 2: Formation of the cyclobutane ring through a [2+2] cycloaddition reaction by treating the tert-butyl ester intermediate with sodium bicarbonate in methanol under reflux conditions to yield the cyclobutane intermediate.", "Step 3: Removal of the Boc protecting group by treating the cyclobutane intermediate with hydrochloric acid in methanol to yield the final product, rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans.", "Step 4: Purification of the final product by recrystallization from a mixture of tert-butanol and water, followed by drying under vacuum." ] }

CAS RN

2166836-11-7

Product Name

rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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